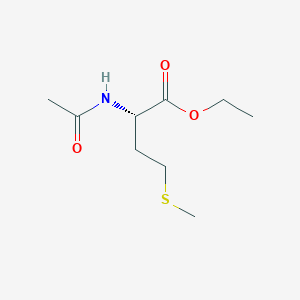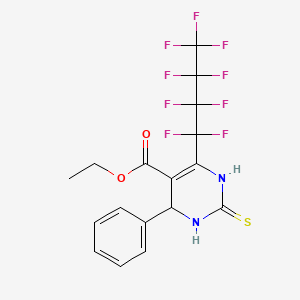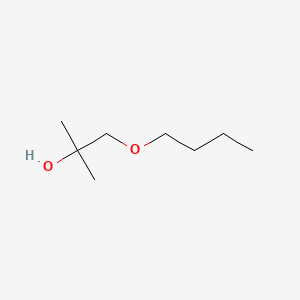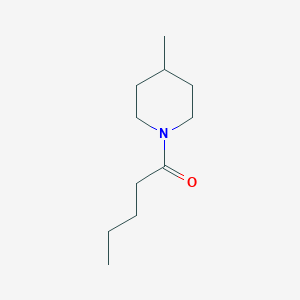
N-acetyl-L-methionine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-L-methionine ethyl ester is a derivative of the amino acid L-methionine It is characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl ester group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-L-methionine ethyl ester can be synthesized through the esterification of N-acetyl-L-methionine. One common method involves the reaction of N-acetyl-L-methionine with ethanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Enzymatic methods using aminoacylase in organic solvents have also been explored for the enantioselective synthesis of N-acetyl-L-methionine .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-L-methionine ethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: N-acetyl-L-methionine ethyl alcohol.
Substitution: Various N-acyl derivatives of L-methionine ethyl ester.
Scientific Research Applications
N-acetyl-L-methionine ethyl ester has several applications in scientific research:
Biology: It is studied for its role in protein synthesis and as a potential antioxidant.
Industry: It is used in the production of pharmaceuticals and as a food additive.
Mechanism of Action
The mechanism of action of N-acetyl-L-methionine ethyl ester involves its conversion to N-acetyl-L-methionine and subsequently to L-methionine in the body. L-methionine is an essential amino acid that plays a crucial role in protein synthesis, methylation reactions, and as a precursor for the synthesis of other important biomolecules . The acetyl group may also confer additional stability and bioavailability to the compound.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-cysteine ethyl ester: Similar in structure but contains a thiol group instead of a thioether group.
N-acetyl-L-tyrosine ethyl ester: Contains a phenolic group instead of a thioether group.
N-acetyl-L-phenylalanine ethyl ester: Contains a benzyl group instead of a thioether group.
Uniqueness
N-acetyl-L-methionine ethyl ester is unique due to the presence of the thioether group, which imparts distinct chemical and biological properties. The thioether group is susceptible to oxidation, making it a useful probe for studying oxidative stress and related biochemical pathways .
Properties
CAS No. |
59587-10-9 |
|---|---|
Molecular Formula |
C9H17NO3S |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
ethyl (2S)-2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11)/t8-/m0/s1 |
InChI Key |
HWRSILOQIXCGQU-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)



![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)
![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)





![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
